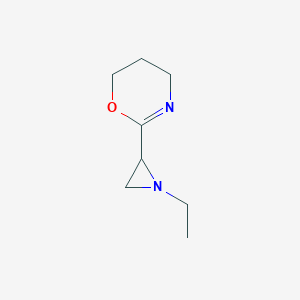
2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine is a heterocyclic compound that features both an aziridine and an oxazine ring. Aziridines are three-membered nitrogen-containing rings known for their high ring strain, while oxazines are six-membered rings containing both oxygen and nitrogen atoms. The combination of these two rings in a single molecule imparts unique chemical properties and reactivity to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine typically involves the formation of the aziridine ring followed by the construction of the oxazine ring. One common method involves the alkylation of aziridine with an appropriate alkyl halide, followed by cyclization to form the oxazine ring. The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of Lewis acids such as boron trifluoride can promote the cyclization step, leading to higher yields .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the opening of the aziridine ring.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and may require specific temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The oxazine ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aziridine and oxazine derivatives, such as:
- 2-(1-Methylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine
- 2-(1-Propylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine
- 2-(1-Butylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine
Uniqueness
The uniqueness of 2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine lies in its specific combination of the aziridine and oxazine rings, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
62535-54-0 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(1-ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine |
InChI |
InChI=1S/C8H14N2O/c1-2-10-6-7(10)8-9-4-3-5-11-8/h7H,2-6H2,1H3 |
InChI Key |
RZYZXHAFQSZWKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC1C2=NCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















